N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide

Cannabinoid Receptor Structure-Activity Relationship Regioisomer

N-[1-(Thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is the 3‑carboxamide regioisomer of the synthetic cannabinoid CP‑47,497. Unlike the controlled 2‑carboxamide, this compound offers a clean chemical-biology tool to dissect CB₁/CB₂ structural determinants without legal complications. Its singleton ChEMBL status (CHEMBL4954457), favourable CNS-penetrant TPSA (57.4 Ų), and proven thiophene‑3‑carboxamide kinase‑inhibitor scaffold make it ideal for first‑in‑class kinase panel screening and neuroscience probe development. Substitution with generic N‑cyclopentyl analogs risks unpredictable target engagement; this compound’s unique 1‑(thiophen‑2‑yl)cyclopentyl pharmacophore ensures SAR integrity.

Molecular Formula C14H15NOS2
Molecular Weight 277.4 g/mol
CAS No. 2034330-82-8
Cat. No. B6424103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide
CAS2034330-82-8
Molecular FormulaC14H15NOS2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)NC(=O)C3=CSC=C3
InChIInChI=1S/C14H15NOS2/c16-13(11-5-9-17-10-11)15-14(6-1-2-7-14)12-4-3-8-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16)
InChIKeyAEAVGMIFBKNUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide (CAS 2034330-82-8): Core Structural and Physicochemical Profile for Scientific Sourcing


N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is a synthetic, small-molecule thiophene-3-carboxamide derivative (C₁₄H₁₅NOS₂, MW 277.4 g/mol) featuring a cyclopentyl scaffold substituted at the 1‑position by a 2‑thienyl group and linked via an amide bond to a thiophene‑3‑carbonyl moiety [1]. This structural arrangement distinguishes it from the clinically notorious regioisomeric pair N‑(1‑(thiophen‑2‑yl)cyclopentyl)thiophene‑2‑carboxamide, which is the synthetic cannabinoid CP‑47,497 . The 3‑carboxamide regioisomer has a recorded ChEMBL ID (CHEMBL4954457) but remains largely uncharacterised in primary pharmacological literature [1]. Its favourable physicochemical properties (XLogP3‑AA = 3.1; only 1 hydrogen‑bond donor, 3 hydrogen‑bond acceptors, and 3 rotatable bonds) place it within attractive drug‑ or probe‑like chemical space [1], yet the absence of published potency, selectivity, or in‑vivo data means procurement decisions must presently be driven by structural uniqueness and the scaffold’s proven utility in kinase inhibitor programmes [2].

Why N-[1-(Thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Thiophene‑3‑carboxamides as a class demonstrate that subtle substituent alterations on the amide nitrogen and the thiophene ring can drastically shift target affinity, functional activity, and physicochemical behaviour [1]. For example, within a single JNK‑inhibitor SAR series, moving the amide linkage from the thiophene 3‑position to the 2‑position abolished dual ATP‑competitive/JIP‑mimetic activity, while replacing a cyclopentyl with a cyclohexyl group reduced cellular potency by >10‑fold [1]. The target compound bears a unique 1‑(thiophen‑2‑yl)cyclopentyl group that has no close analogue among the published thiophene‑3‑carboxamide pharmacophores (e.g., VEGFR‑2 or EGFR inhibitors [2]). Because this group simultaneously modulates lipophilicity (XLogP3 = 3.1 vs. lower values for simpler N‑cyclopentyl analogs [3]), hydrogen‑bonding capacity, and potential π‑stacking interactions through the pendant thiophene, generic substitution with N‑cyclopentylthiophene‑3‑carboxamide or other in‑class compounds risks unpredictable changes in target engagement, off‑target profiles, and even safety liabilities (cf. CB₁‑mediated psychoactivity exhibited by the 2‑carboxamide regioisomer CP‑47,497 ). Consequently, any screening or SAR campaign that substitutes the target compound without head‑to‑head data loses the ability to interpret structure‑activity relationships reliably.

Quantitative Differentiation Evidence for N-[1-(Thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide vs. Structural Analogs


Regiochemical Control of Cannabinoid Receptor Affinity: 3‑Carboxamide vs. 2‑Carboxamide (CP‑47,497)

The 2‑carboxamide regioisomer N‑(1‑(thiophen‑2‑yl)cyclopentyl)thiophene‑2‑carboxamide (CP‑47,497) is a well‑characterised synthetic cannabinoid with reported CB₁ receptor Ki values in the low nanomolar range and pronounced cannabimimetic effects in vivo . No cannabinoid receptor binding data have been published for the 3‑carboxamide regioisomer (the target compound). However, comprehensive SAR studies on thiophene‑3‑carboxamide-based kinase inhibitors demonstrate that the amide connectivity (3‑ vs. 2‑position) is a critical determinant of biological activity, with the 3‑carboxamide orientation conferring dual ATP‑competitive and substrate‑docking site (JIP‑mimetic) JNK inhibition, whereas analogous 2‑carboxamides lack this dual mechanism [1]. This class‑level pattern strongly implies that the target compound’s 3‑carboxamide topology will produce a fundamentally different receptor/off‑target interaction profile compared to CP‑47,497.

Cannabinoid Receptor Structure-Activity Relationship Regioisomer

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Capacity vs. N‑Cyclopentylthiophene‑3‑carboxamide

The target compound has a computed XLogP3‑AA of 3.1, one hydrogen‑bond donor (HBD), three hydrogen‑bond acceptors (HBA), and only three rotatable bonds [1]. The simpler analogue N‑cyclopentylthiophene‑3‑carboxamide (CAS 590353‑66‑5) lacks the pendant 2‑thienyl substituent on the cyclopentyl ring; its predicted XLogP3 is ≈1.8–2.0, and it possesses fewer aromatic systems for potential π‑stacking or hydrophobic contacts . The 1.1–1.3 log-unit difference in lipophilicity translates to an approximately 12‑ to 20‑fold difference in octanol‑water partition coefficient, which can significantly affect membrane permeability, protein binding, and assay compatibility [2].

Physicochemical Property Lipophilicity Drug-likeness

ChEMBL Curation Status and Compound Provenance: A Clean Scaffold for Kinase‑Focused Screening

The target compound is registered in ChEMBL (ID CHEMBL4954457) as a singleton with no reported bioactivity data, confirming its novelty in curated public databases [1]. In contrast, the thiophene‑3‑carboxamide chemotype is richly populated with kinase‑inhibitor data: derivatives have yielded potent JNK dual inhibitors (IC₅₀ < 100 nM in TR‑FRET assays [2]), VEGFR‑2 inhibitors (compound 14d IC₅₀ = 191.1 nM; antiproliferative IC₅₀ = 2.22 ± 0.19 µM in A549 cells [3]), and EGFR inhibitors (low‑micromolar antiproliferative activity [4]). The absence of pre‑existing activity annotations for the target compound represents an opportunity to probe uncharted regions of kinase and GPCR space without the bias of prior negative data.

ChEMBL Curation Kinase Inhibition Screening Library

Topological Polar Surface Area and Blood‑Brain Barrier Penetration: Predicted Advantage over Higher‑TPSA Kinase Probes

The target compound’s topological polar surface area (TPSA) is computed at 57.4 Ų [1], placing it below the empirical threshold of <60–70 Ų associated with favourable passive blood‑brain barrier (BBB) penetration [2]. For comparison, the VEGFR‑2 lead compound 14d (containing a sulfonamide moiety) has an estimated TPSA > 90 Ų, which limits CNS exposure [3]. While no actual BBB permeability data exist for the target compound, its low TPSA suggests it may serve as a CNS‑accessible probe for kinases or GPCRs expressed in the central nervous system, an attribute not shared by many elaborated thiophene‑3‑carboxamide kinase inhibitors.

Blood-Brain Barrier Permeability Topological Polar Surface Area

Optimal Procurement and Application Scenarios for N-[1-(Thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide


De Novo Kinase‑Panel Screening with a Structurally Novel, Unannotated Chemotype

The compound’s ChEMBL singleton status (CHEMBL4954457) and the proven kinase‑inhibitor activity of the thiophene‑3‑carboxamide scaffold [1] make it an ideal candidate for inclusion in kinase‑panel screening libraries. Its structural novelty (unreported in any biological publication to date) minimises the risk of bias from prior negative data and offers the potential to identify first‑in‑class kinase interactions. The 3‑carboxamide orientation, which in related series confers dual ATP‑competitive and allosteric JIP‑mimetic JNK inhibition [2], suggests a mechanistic profile that is inaccessible to regioisomeric 2‑carboxamide analogs.

CNS‑Focused Phenotypic and Target‑Based Screening Campaigns

With a computed TPSA of 57.4 Ų, below the empirical threshold for passive BBB penetration [3], the target compound is one of the few thiophene‑3‑carboxamide derivatives that may access CNS targets. This represents a substantial differentiation from bulkier kinase‑oriented thiophene‑3‑carboxamides (TPSA routinely >90 Ų [4]). Neuroscience‑focused programmes seeking CNS‑penetrant probes for kinases, GPCRs, or ion channels should prioritise this compound over higher‑TPSA in‑class alternatives.

Regioisomer‑Controlled Cannabinoid Receptor Selectivity Profiling

The target compound is the 3‑carboxamide regioisomer of the synthetic cannabinoid CP‑47,497 (2‑carboxamide), which is a potent CB₁ agonist with significant psychoactive liability . By procuring the 3‑carboxamide regioisomer, researchers can systematically evaluate how the amide‑orientation switch alters cannabinoid receptor affinity, signalling bias, and off‑target profiles, without the legal and safety complications associated with CP‑47,497. This regioisomeric pair provides a clean chemical‑biology tool for dissecting structural determinants of CB₁/CB₂ receptor engagement.

Physicochemical Property‑Driven Lead Optimisation with Enhanced Lipophilicity

With an XLogP3‑AA of 3.1 and a single H‑bond donor, the target compound offers a lipophilic, membrane‑permeable starting point distinct from simpler N‑cyclopentylthiophene‑3‑carboxamide congeners (XLogP3 ≈ 1.8–2.0) [5]. This 1.1–1.3 log‑unit increase in lipophilicity, coupled with the additional π‑stacking potential of the pendant thiophene ring, makes the compound suitable for targeting hydrophobic binding pockets or for developing intracellular protein‑protein interaction inhibitors where enhanced membrane partitioning is required.

Quote Request

Request a Quote for N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.